1-(2-Chlorobenzyl)hexahydropyrimidine
Overview
Description
1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a chlorobenzyl group attached to a hexahydropyrimidine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)hexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines . The reaction is carried out in boiling methanol or pyridine, resulting in the formation of substituted hexahydropyrimidines. The process involves heating the reactants at a specific ratio and temperature to achieve the desired product. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2-Chlorobenzyl)hexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for neurological disorders.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase, which plays a role in microbial growth .
Comparison with Similar Compounds
1-(2-Chlorobenzyl)hexahydropyrimidine can be compared with other similar compounds, such as:
- 1-(4-Chlorobenzyl)hexahydropyrimidine
- 1-(2-Bromobenzyl)hexahydropyrimidine
- 1-(2-Fluorobenzyl)hexahydropyrimidine These compounds share a similar hexahydropyrimidine core but differ in the substituents attached to the benzyl group. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,3-diazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDBEZKEPSFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675497 | |
Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-61-2 | |
Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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